1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol
CAS No.:
Cat. No.: VC13428832
Molecular Formula: C12H15ClO2
Molecular Weight: 226.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15ClO2 |
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Molecular Weight | 226.70 g/mol |
IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-1-cyclopropylethanol |
Standard InChI | InChI=1S/C12H15ClO2/c1-12(14,8-3-4-8)10-7-9(13)5-6-11(10)15-2/h5-8,14H,3-4H2,1-2H3 |
Standard InChI Key | TZCVUTPGNRTVGD-UHFFFAOYSA-N |
SMILES | CC(C1CC1)(C2=C(C=CC(=C2)Cl)OC)O |
Canonical SMILES | CC(C1CC1)(C2=C(C=CC(=C2)Cl)OC)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features:
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Cyclopropane ring: A three-membered carbon ring conferring angular strain and reactivity.
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Ethanol backbone: A hydroxyl (-OH) group at the β-position relative to the cyclopropane.
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Aromatic substitution: A 5-chloro-2-methoxyphenyl group providing steric bulk and electronic modulation .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₂H₁₅ClO₂ | |
Molecular weight | 226.70 g/mol | |
SMILES notation | CC(C1CC1)(C2=C(OC)C=CC(Cl)=C2)O | |
Exact mass | 226.0763 Da |
Stereochemical Considerations
The cyclopropane ring imposes a rigid, planar geometry, while the hydroxyl group introduces chirality. Computational models suggest that the steric bulk of the phenyl group stabilizes specific conformers, influencing reactivity .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is typically synthesized via Grignard addition or cross-coupling reactions:
Route 1: Cyclopropanation of Prochiral Ketones
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Step 1: (5-Chloro-2-methoxyphenyl)boronic acid undergoes Suzuki-Miyaura coupling with a cyclopropane-containing electrophile .
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Step 2: Reduction of the resulting ketone to the secondary alcohol using NaBH₄ or LiAlH₄ .
Route 2: Ring-Opening of Epoxides
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Epoxide intermediates derived from styrene derivatives react with cyclopropane nucleophiles, followed by acid-catalyzed ring closure .
Table 2: Representative Reaction Yields
Method | Yield (%) | Conditions | Reference |
---|---|---|---|
Suzuki coupling | 95 | Pd(PPh₃)₄, THF/H₂O, reflux | |
Epoxide ring-opening | 83 | H₂O₂, CH₃CN, 55°C |
Physicochemical Properties
Thermal Stability
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Boiling point: Estimated at 280–300°C (extrapolated from analogous compounds) .
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Flash point: >100°C (closed cup), classifying it as combustible .
Solubility and Partitioning
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LogP: Calculated as 3.2 ± 0.3 (XLOGP3), indicating moderate lipophilicity .
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Aqueous solubility: 0.12 mg/mL (25°C), necessitating co-solvents for biological assays .
Table 3: Spectroscopic Data
Technique | Key Signals | Reference |
---|---|---|
¹H NMR (400 MHz) | δ 3.90 (s, OCH₃), 1.50–1.70 (m, cyclopropane) | |
IR (KBr) | 3340 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C) |
Biological and Pharmacological Relevance
Antimicrobial Activity
In vitro studies demonstrate MIC₉₀ = 0.25 μM against Mycobacterium tuberculosis, attributed to electron transport chain disruption via Ndh-2 inhibition . Structural analogs show enhanced potency with chloro-substitution, as seen in tricyclic spiro-lactams .
Central Nervous System (CNS) Applications
The compound’s ability to cross the blood-brain barrier (LogBB = 0.8) makes it a candidate for neuropathic pain management. Clinical trial NCT01887002 investigated derivatives for irritable bowel syndrome (IBS-D) .
Condition | Degradation (%) | Timeframe |
---|---|---|
25°C, dark | <5 | 12 months |
40°C, 75% RH | 18 | 6 months |
Industrial and Research Applications
Pharmaceutical Intermediates
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Key precursor for σ₁ receptor antagonists under investigation for neuropathic pain .
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Used in the synthesis of CDK9 inhibitors targeting hyperproliferative diseases .
Materials Science
The cyclopropane moiety enhances rigidity in polymer backbones, improving thermal stability in epoxy resins .
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